molecular formula C11H10N2O4S B12913109 Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester CAS No. 83089-58-1

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester

Cat. No.: B12913109
CAS No.: 83089-58-1
M. Wt: 266.28 g/mol
InChI Key: XMEWWFLNPIMVLI-UHFFFAOYSA-N
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Description

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester typically involves the reaction of 4-(2-furanyl)-2-thiazolylamine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with different functional groups.

Scientific Research Applications

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester exerts its effects involves interactions with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Furan-2-carboxylic acid: Shares the furan ring but lacks the thiazole and ester groups.

    Thiazole-4-carboxylic acid: Contains the thiazole ring but differs in other functional groups.

Properties

CAS No.

83089-58-1

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

ethyl 2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetate

InChI

InChI=1S/C11H10N2O4S/c1-2-16-10(15)9(14)13-11-12-7(6-18-11)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

XMEWWFLNPIMVLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CO2

Origin of Product

United States

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